N-[3-(2,5-dimethylphenoxy)propyl]-2-butanamine oxalate
Overview
Description
N-[3-(2,5-dimethylphenoxy)propyl]-2-butanamine oxalate is a useful research compound. Its molecular formula is C17H27NO5 and its molecular weight is 325.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 325.18892296 g/mol and the complexity rating of the compound is 267. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Antiproliferative Effects and DNA and Protein Binding Properties
Research on dinuclear gold(III) oxo complexes with bipyridyl ligands, including compounds with dimethylphenyl features, has explored their potential as cytotoxic and anticancer agents. These complexes demonstrated moderate to high antiproliferative properties against human ovarian carcinoma cell lines and exhibited specific interactions with proteins and DNA, which could imply potential research applications for similar compounds in cancer therapy and molecular biology studies (Casini et al., 2006).
Novel Precursors for Kinetic Studies
N,S-Dimethyldithiocarbamyl oxalates have been introduced as novel precursors for alkyloxyacyl radicals, suitable for kinetic studies. This research highlights the utility of such compounds in determining accurate rate data for radical cyclization processes, which could be relevant for studies on reaction mechanisms and synthetic chemistry applications (Kyne & Schiesser, 2014).
Hydrogen Bonded Structures in Organic Amine Oxalates
Investigations into the hydrogen-bonded networks of organic amine oxalates, including those with propylamine and butylamine, have elucidated their crystal structures and thermal stabilities. Such studies could inform the development and characterization of new materials, including those involving N-[3-(2,5-dimethylphenoxy)propyl]-2-butanamine oxalate, by understanding their solid-state chemistry and potential applications in material science (Vaidhyanathan et al., 2002).
Deracemization of Mexiletine
Research on the deracemization of mexiletine, a chiral antiarrhythmic agent, through biocatalysis with omega-transaminases, highlights the potential of enzymatic methods in the stereospecific synthesis of pharmaceuticals. This approach could be applicable to the synthesis and enantiomeric purification of this compound, especially if chiral selectivity or specific enantiomers have distinct biological activities or research applications (Koszelewski et al., 2009).
Properties
IUPAC Name |
N-[3-(2,5-dimethylphenoxy)propyl]butan-2-amine;oxalic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H25NO.C2H2O4/c1-5-14(4)16-9-6-10-17-15-11-12(2)7-8-13(15)3;3-1(4)2(5)6/h7-8,11,14,16H,5-6,9-10H2,1-4H3;(H,3,4)(H,5,6) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GYHZGHDPPMMJKC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)NCCCOC1=C(C=CC(=C1)C)C.C(=O)(C(=O)O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H27NO5 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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